9-beta-D-Xylofuranosyladenine
Overview
Description
9-Beta-D-Xylofuranosyl-Adenine: is a purine nucleoside in which adenine is attached to xylofuranose via a beta-N (9)-glycosidic bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Beta-D-Xylofuranosyl-Adenine typically involves the glycosylation of adenine with xylofuranose. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods: Industrial production of 9-Beta-D-Xylofuranosyl-Adenine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: 9-Beta-D-Xylofuranosyl-Adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and various amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted purine nucleosides .
Scientific Research Applications
Chemistry: In chemistry, 9-Beta-D-Xylofuranosyl-Adenine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .
Biology: In biological research, this compound is studied for its effects on nucleotide metabolism. It has been shown to inhibit certain enzymes involved in nucleotide synthesis, making it a valuable tool for studying cellular processes .
Medicine: Its ability to interfere with nucleotide metabolism can inhibit the replication of viruses and the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and other biologically active compounds. Its unique properties make it a valuable intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of 9-Beta-D-Xylofuranosyl-Adenine involves its incorporation into nucleotide metabolism pathways. It acts as an analog of adenosine, interfering with the synthesis and function of nucleotides. This interference can inhibit the replication of viruses and the growth of cancer cells by disrupting their nucleotide metabolism .
Molecular Targets and Pathways:
Purine Nucleoside Phosphorylase: The compound targets purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism.
RNA Methylation: It has been shown to inhibit the methylation of nuclear RNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure and function.
Vidarabine: An antiviral drug that also acts as an adenosine analog.
Clofarabine: A chemotherapeutic agent used in the treatment of certain cancers.
Uniqueness: 9-Beta-D-Xylofuranosyl-Adenine is unique due to its specific glycosidic bond and its ability to inhibit nucleotide metabolism. This makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-GAWUUDPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859028 | |
Record name | Adenine xyloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-69-6 | |
Record name | 9-β-D-Xylofuranosyladenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenine xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenine xyloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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